5-Prop-2-ynylpyrrolidin-2-one

Description

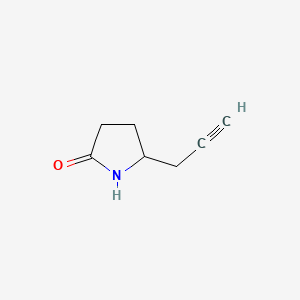

5-Prop-2-ynylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a propargyl (prop-2-ynyl) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one, a five-membered lactam, serves as a versatile scaffold in medicinal chemistry and materials science due to its conformational rigidity and hydrogen-bonding capabilities. The propargyl group introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations.

Properties

CAS No. |

196716-19-5 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.155 |

IUPAC Name |

5-prop-2-ynylpyrrolidin-2-one |

InChI |

InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h1,6H,3-5H2,(H,8,9) |

InChI Key |

AGYBTLLNMAQGLI-UHFFFAOYSA-N |

SMILES |

C#CCC1CCC(=O)N1 |

Synonyms |

2-Pyrrolidinone,5-(2-propynyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-ynylpyrrolidin-2-one can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound often utilizes cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for large-scale production . Additionally, non-poisonous and cost-effective oxidants like Oxone are employed to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Prop-2-ynylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Oxone, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .

Scientific Research Applications

5-Prop-2-ynylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Prop-2-ynylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility allows it to interact with various biological targets, contributing to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-position of pyrrolidin-2-one is a critical site for functionalization. Below is a detailed comparison of 5-Prop-2-ynylpyrrolidin-2-one with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of 5-Substituted Pyrrolidin-2-one Derivatives

Key Comparative Analysis:

Reactivity :

- The propargyl group in this compound enables alkyne-specific reactions, such as cycloadditions, which are absent in analogs with inert substituents (e.g., isopropyl in ). This reactivity is critical for applications in bioconjugation and materials science.

- By contrast, the trityloxymethyl group () is sterically hindered, making it suitable for temporary protection of reactive sites during synthesis.

Physicochemical Properties: Hydrophobicity: The propargyl group’s linear structure and low polarity may reduce aqueous solubility compared to hydroxyl- or amino-substituted derivatives (e.g., ). Electron Effects: Substituents like methanesulfonylphenyl () and methoxyphenyl () introduce electron-withdrawing or donating groups, altering electronic density and reactivity of the lactam ring.

Synthesis: Bulky groups (e.g., trityloxymethyl in ) are used for regioselective protection, while propargyl derivatives serve as clickable handles for modular synthesis.

Research Findings and Data Trends

- Synthetic Utility : Propargyl-substituted lactams are prized for their role in Huisgen cycloaddition, enabling rapid assembly of complex molecules. This contrasts with the isopropyl analog (), which lacks such functional versatility.

- Biological Activity : Derivatives with aromatic or polar substituents (e.g., ) exhibit enhanced interaction with biomacromolecules, whereas alkyl-substituted variants () are typically inert.

- Thermal Stability : The propargyl group’s triple bond may confer lower thermal stability compared to saturated substituents, though experimental data is needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.